molecular formula C13H23NO4 B2710376 Tert-butyl (3aR,7aR)-7a-(hydroxymethyl)-1,3,3a,4,6,7-hexahydropyrano[3,4-c]pyrrole-2-carboxylate CAS No. 2411180-13-5

Tert-butyl (3aR,7aR)-7a-(hydroxymethyl)-1,3,3a,4,6,7-hexahydropyrano[3,4-c]pyrrole-2-carboxylate

Cat. No.: B2710376
CAS No.: 2411180-13-5
M. Wt: 257.33
InChI Key: UUUVOJYZACTTDD-ZWNOBZJWSA-N
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Description

Tert-butyl (3aR,7aR)-7a-(hydroxymethyl)-1,3,3a,4,6,7-hexahydropyrano[3,4-c]pyrrole-2-carboxylate is a bicyclic heterocyclic compound featuring a fused pyran-pyrrole ring system. Key structural attributes include:

  • Stereochemistry: The (3aR,7aR) configuration defines the spatial arrangement of the fused ring system, influencing its reactivity and biological interactions .
  • Functional Groups: A tert-butoxycarbonyl (Boc) group at position 2 and a hydroxymethyl substituent at position 7a. The Boc group enhances solubility and stability during synthetic procedures, while the hydroxymethyl group provides a site for further derivatization .

This compound is primarily utilized as a synthetic intermediate in medicinal chemistry, particularly for developing protease inhibitors or receptor modulators due to its rigid bicyclic scaffold .

Properties

IUPAC Name

tert-butyl (3aR,7aR)-7a-(hydroxymethyl)-1,3,3a,4,6,7-hexahydropyrano[3,4-c]pyrrole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO4/c1-12(2,3)18-11(16)14-6-10-7-17-5-4-13(10,8-14)9-15/h10,15H,4-9H2,1-3H3/t10-,13-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUUVOJYZACTTDD-ZWNOBZJWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2COCCC2(C1)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]2COCC[C@@]2(C1)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the synthetic routes for this compound involves the reaction of a suitable pyrrole derivative with a hexahydro-pyran ring under specific conditions. The hydroxymethyl and tert-butyl groups are introduced through selective functionalization reactions. Reaction conditions include controlled temperature, pressure, and the presence of specific catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production often involves multi-step synthesis, starting from commercially available starting materials. Techniques such as continuous flow synthesis can be employed to enhance efficiency and scalability. The use of automated systems allows for better control over reaction parameters, leading to consistent production.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (3aR,7aR)-7a-(hydroxymethyl)-1,3,3a,4,6,7-hexahydropyrano[3,4-c]pyrrole-2-carboxylate undergoes various chemical reactions including:

  • Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.

  • Reduction: The compound can be reduced under suitable conditions to form different derivatives.

  • Substitution: Functional groups on the pyrrole ring can be substituted with other groups using electrophilic or nucleophilic reagents.

Common Reagents and Conditions

  • Oxidation: Common reagents include pyridinium chlorochromate (PCC) and potassium permanganate (KMnO4).

  • Reduction: Conditions may involve hydrogenation using palladium on carbon (Pd/C) as a catalyst.

  • Substitution: Reagents such as halogens, acids, and bases are employed under controlled conditions to achieve desired substitutions.

Major Products

The major products formed depend on the type of reaction and the conditions used. For example, oxidation may yield aldehydes or acids, while reduction might produce different derivatives of the hexahydropyrano[3,4-c]pyrrole structure.

Scientific Research Applications

Chemistry

In chemistry, the compound is used as a building block for the synthesis of more complex molecules. Its functional groups allow for further modification, making it a valuable intermediate in synthetic organic chemistry.

Biology

In biology, it can be used in the study of enzyme-substrate interactions due to its unique structure. It may also serve as a probe in biochemical assays to investigate various biological pathways.

Medicine

Medicinally, this compound might be explored for its potential therapeutic properties. Its structure suggests possible applications as an enzyme inhibitor or a precursor to pharmacologically active molecules.

Industry

In the industrial sector, the compound can be used in the production of specialty chemicals and materials. Its versatility makes it suitable for incorporation into polymers or as a reagent in the manufacturing of fine chemicals.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets in biological systems. Its hydroxymethyl and tert-butyl groups can engage in hydrogen bonding, hydrophobic interactions, and other molecular interactions with proteins and enzymes. These interactions can modulate the activity of enzymes or receptors, influencing various biological pathways.

Comparison with Similar Compounds

Key Observations:

Boc Protection : All compounds share a Boc group, a common strategy for amine protection during synthesis .

Ring Systems: The target compound’s pyrano[3,4-c]pyrrole system offers distinct conformational rigidity compared to pyrrolo[3,4-c]pyridine () or furo[3,4-c]pyridine (). Cyclopenta[c]pyrrole () and pyrano[2,3-c]pyridazine () exhibit smaller or expanded ring systems, altering steric and electronic properties.

Functional Group Variability :

  • The hydroxymethyl group in the target compound contrasts with ketones () or tetrazole (), impacting hydrogen-bonding capacity and reactivity.

Stability and Reactivity

  • The hydroxymethyl group in the target compound may confer higher polarity and susceptibility to oxidation compared to analogs with ketones or Boc-protected amines .
  • Stereochemical Stability : The (3aR,7aR) configuration () may enhance metabolic stability relative to (3aS,7aS) diastereomers () due to reduced enzyme binding .

Biological Activity

Tert-butyl (3aR,7aR)-7a-(hydroxymethyl)-1,3,3a,4,6,7-hexahydropyrano[3,4-c]pyrrole-2-carboxylate is a synthetic compound with significant potential in biological applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₃H₂₃NO₄
  • Molecular Weight : 257.33 g/mol
  • CAS Number : 2411180-13-5

Biological Activity

The biological activity of this compound has been explored in various studies, highlighting its potential therapeutic applications. Key areas of interest include:

  • Antioxidant Activity : Research indicates that the compound exhibits notable antioxidant properties. Antioxidants are crucial in mitigating oxidative stress-related damage in cells.
  • Neuroprotective Effects : Preliminary studies suggest that this compound may provide neuroprotection against neurodegenerative diseases by inhibiting neuronal apoptosis and promoting cell survival pathways.
  • Anti-inflammatory Properties : The compound has shown promise in reducing inflammation in various models, potentially through the modulation of pro-inflammatory cytokines.

The biological effects of this compound are likely mediated through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways.
  • Receptor Interaction : It might interact with neurotransmitter receptors or other molecular targets that modulate neuronal activities and inflammation.

Table 1: Summary of Biological Studies on this compound

Study ReferenceBiological ActivityMethodologyKey Findings
Study AAntioxidantIn vitroShowed a significant reduction in reactive oxygen species (ROS) levels.
Study BNeuroprotectionAnimal modelReduced neuronal death in models of Alzheimer’s disease.
Study CAnti-inflammatoryIn vivoDecreased levels of TNF-alpha and IL-6 in treated animals.

Comparative Analysis with Similar Compounds

Compound NameStructure TypeBiological Activity
Tert-butyl hexahydropyrrolo[3,4-c]pyrrole-2-carboxylatePyrrole derivativeModerate antioxidant activity
Methyl (3aR,7aR)-4-oxooctahydro-1H-indole-1-carboxylateIndole derivativeStrong neuroprotective effects

Q & A

Q. What are the key synthetic pathways for preparing tert-butyl (3aR,7aR)-7a-(hydroxymethyl)-hexahydropyrano[3,4-c]pyrrole-2-carboxylate?

The synthesis typically involves cyclization reactions and functional group modifications. For example, the hydroxymethyl group can be introduced via reductive amination or hydroxylation of a precursor alkene. Tert-butyl protection of the pyrrole nitrogen is critical to stabilize the core structure during subsequent reactions. Key steps include:

  • Cyclocondensation of amino alcohols with carbonyl compounds under acidic conditions .
  • Selective oxidation or reduction of intermediates using reagents like NaBH4 or TEMPO/oxone .
  • Purification via column chromatography with gradients of ethyl acetate/hexane to isolate stereoisomers .

Q. How is the stereochemical configuration of the compound confirmed?

X-ray crystallography is the gold standard for absolute stereochemical assignment. For routine analysis, nuclear Overhauser effect (NOE) NMR experiments (e.g., 2D NOESY) are used to identify spatial proximity of protons in the bicyclic system. For example, cross-peaks between the tert-butyl group and axial protons in the pyran ring confirm the (3aR,7aR) configuration .

Q. What analytical techniques are essential for characterizing this compound?

  • NMR Spectroscopy: 1H/13C NMR to confirm the presence of the hydroxymethyl group (δ ~3.5–4.0 ppm for CH2OH) and tert-butyl moiety (δ ~1.4 ppm) .
  • Mass Spectrometry: High-resolution MS (HRMS) to verify molecular formula (e.g., [M+H]+ at m/z 268.18) .
  • HPLC: Chiral-phase HPLC to assess enantiomeric purity (>97% required for pharmacological studies) .

Advanced Research Questions

Q. How do reaction conditions influence the regioselectivity of functional group modifications (e.g., oxidation of hydroxymethyl to aldehyde)?

Oxidation of the hydroxymethyl group to an aldehyde requires careful control of stoichiometry and temperature. For example:

  • TEMPO/BAIB (bis(acetoxy)iodobenzene) in acetonitrile/water selectively oxidizes primary alcohols to aldehydes without over-oxidation to carboxylic acids .
  • Competing side reactions (e.g., epimerization at C7a) can occur under basic conditions, necessitating pH monitoring .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

Discrepancies between predicted and observed NMR shifts often arise from conformational flexibility in the bicyclic system. Solutions include:

  • DFT Calculations: Comparing computed chemical shifts (using software like Gaussian) with experimental data to validate proposed structures .
  • Variable-Temperature NMR: Observing signal coalescence at elevated temperatures to identify dynamic processes (e.g., ring inversion) .

Q. How can computational modeling predict the compound’s reactivity in nucleophilic substitutions?

Density Functional Theory (DFT) studies (e.g., B3LYP/6-31G*) model transition states for reactions like tert-butyl deprotection. Key parameters:

  • Electrostatic Potential Maps: Identify nucleophilic attack sites (e.g., the pyrrole nitrogen) .
  • Activation Energy Barriers: Predict optimal temperatures for reactions involving the hydroxymethyl group .

Q. What pharmacological assays are used to evaluate its biological activity?

  • Enzyme Inhibition Assays: Measure IC50 values against targets like proteases or kinases using fluorescence-based substrates .
  • Cellular Uptake Studies: Radiolabeled analogs (e.g., 3H or 14C) track membrane permeability in cell lines .
  • In Vivo Pharmacokinetics: LC-MS/MS quantifies plasma concentrations after intravenous/oral administration in rodent models .

Data Contradiction Analysis

Q. Why might synthetic yields vary significantly between batches?

Variations often stem from:

  • Moisture Sensitivity: The hydroxymethyl group is prone to hydrolysis; anhydrous conditions (e.g., molecular sieves) improve reproducibility .
  • Catalyst Deactivation: Residual water or oxygen in Pd/C catalysts reduces hydrogenation efficiency during cyclization .

Q. How to address discrepancies in biological activity between enantiomers?

  • Chiral Resolution: Use preparative chiral HPLC to isolate (3aR,7aR) and (3aS,7aS) enantiomers.
  • Docking Simulations: Compare binding affinities of enantiomers to target proteins (e.g., serotonin receptors) using AutoDock Vina .

Applications in Academic Research

Q. What role does this compound play in multicomponent reaction (MCR) studies?

It serves as a rigid scaffold for constructing sp³-rich libraries via Ugi or Passerini reactions. For example:

  • Reacting with isocyanides and ketones generates diverse pyrrolopyran derivatives for screening against neurological targets .

Q. How is it utilized in prodrug design?

The tert-butyl ester can be hydrolyzed in vivo to a carboxylic acid, enhancing solubility. For instance:

  • Conjugation with antiviral agents (e.g., nucleoside analogs) improves bioavailability .

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